8-(5-Methylisoxazole-3-carbonyl)-2,8-diazaspiro[4.5]decan-3-one
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Overview
Description
8-(5-Methylisoxazole-3-carbonyl)-2,8-diazaspiro[4.5]decan-3-one is a complex organic compound featuring a spirocyclic structure with an isoxazole ring. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(5-Methylisoxazole-3-carbonyl)-2,8-diazaspiro[4.5]decan-3-one typically involves multi-step organic reactions. One common approach is the cycloaddition reaction, where a 1,3-dipolar cycloaddition between a nitrile oxide and an alkene forms the isoxazole ring . This reaction often employs catalysts such as copper (I) or ruthenium (II) to enhance the reaction efficiency .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. Metal-free synthetic routes are also explored to avoid the drawbacks of metal-catalyzed reactions, such as high costs and toxicity .
Chemical Reactions Analysis
Types of Reactions
8-(5-Methylisoxazole-3-carbonyl)-2,8-diazaspiro[4.5]decan-3-one can undergo various chemical reactions, including:
Oxidation: The isoxazole ring can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the functional groups attached to the isoxazole ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the isoxazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles and electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the isoxazole ring .
Scientific Research Applications
8-(5-Methylisoxazole-3-carbonyl)-2,8-diazaspiro[4.5]decan-3-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s potential biological activities make it a candidate for studying enzyme interactions and cellular processes.
Medicine: Its structural features are explored for developing new pharmaceuticals with potential therapeutic effects.
Industry: The compound’s unique properties are utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 8-(5-Methylisoxazole-3-carbonyl)-2,8-diazaspiro[4.5]decan-3-one involves its interaction with specific molecular targets. The isoxazole ring can interact with enzymes and receptors, modulating their activity. The compound may also influence various cellular pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
8-oxa-2-azaspiro[4.5]decane: Another spirocyclic compound with potential biological activities.
1-thia-4-azaspiro[4.5]decan-3-one: A related compound with a sulfur atom in the ring, showing different chemical properties.
Uniqueness
8-(5-Methylisoxazole-3-carbonyl)-2,8-diazaspiro[4.5]decan-3-one is unique due to its specific combination of an isoxazole ring and a spirocyclic structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
IUPAC Name |
8-(5-methyl-1,2-oxazole-3-carbonyl)-2,8-diazaspiro[4.5]decan-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O3/c1-9-6-10(15-19-9)12(18)16-4-2-13(3-5-16)7-11(17)14-8-13/h6H,2-5,7-8H2,1H3,(H,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSPCBYCOHFFBGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)N2CCC3(CC2)CC(=O)NC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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